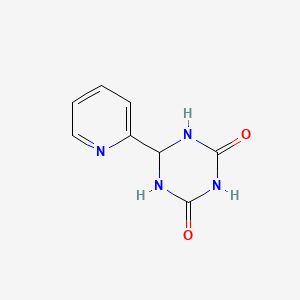

6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione

Description

Definition and Core Structural Features of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione

This compound is an organic compound characterized by a central 1,3,5-triazinane-2,4-dione (B1200504) ring. This six-membered saturated heterocycle contains three nitrogen atoms and two carbonyl groups at the 2 and 4 positions. A key feature of this molecule is the substitution of a pyridin-2-yl group at the 6th position of the triazinane ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 116670-76-9 |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

Note: This data is compiled from publicly available chemical databases.

The structure combines the saturated, flexible nature of the triazinane ring with the aromatic, electron-withdrawing properties of the pyridine (B92270) ring, creating a hybrid architecture with potential for diverse chemical interactions.

Significance of the 1,3,5-Triazinane-2,4-dione Scaffold in Contemporary Chemical and Pharmaceutical Research

The 1,3,5-triazine (B166579) scaffold, in its various forms, has been a cornerstone in the development of chemotherapeutic agents. These derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, anticancer, and antiviral properties. nih.govmdpi.com The saturated 1,3,5-triazinane-2,4-dione core, specifically, offers a three-dimensional structure that can be crucial for binding to biological targets.

To understand the potential of the 1,3,5-triazinane-2,4-dione scaffold, it is useful to compare it with other well-studied dione-containing heterocyclic systems.

Thiazolidin-2,4-diones (TZDs): This class of compounds is well-known for its therapeutic applications, particularly as insulin (B600854) sensitizers in the treatment of type 2 diabetes. nih.gov The TZD scaffold is a five-membered ring containing sulfur and nitrogen, and its derivatives have been explored for a multitude of biological activities, including antimicrobial, antioxidant, and anticancer effects. nih.govnih.govacs.org The ability to modify the TZD core at different positions has led to a vast library of pharmacologically active molecules. proquest.com

Pyrano[2,3-d]pyrimidine-2,4-diones: These fused heterocyclic systems have demonstrated a broad spectrum of pharmacological activities. researchgate.net Research has shown their potential as antitumor, antimicrobial, and anti-inflammatory agents. semanticscholar.org The rigid, fused-ring structure of pyrano[2,3-d]pyrimidines provides a distinct conformational profile compared to the more flexible triazinane ring. The pyrano[2,3-d]pyrimidine scaffold has been identified as important for interactions with biological targets, such as enzymes involved in DNA repair. rsc.org

Table 2: Comparison of Dione-Containing Heterocyclic Scaffolds

| Scaffold | Ring Structure | Key Features | Prominent Biological Activities |

| 1,3,5-Triazinane-2,4-dione | Saturated 6-membered ring with 3 nitrogens | Flexible, 3D structure | Antiviral, Anticancer (general triazine activity) nih.govmdpi.com |

| Thiazolidin-2,4-dione | Saturated 5-membered ring with 1 sulfur and 1 nitrogen | Versatile scaffold for substitution | Antidiabetic, Antimicrobial, Anticancer nih.govnih.gov |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Fused 6-membered rings (pyran and pyrimidine) | Rigid, planar structure | Antitumor, Antimicrobial, Anti-inflammatory researchgate.netsemanticscholar.orgrsc.org |

Saturated nitrogen-containing heterocycles are integral components in modern drug discovery. researchgate.net Their inclusion in molecular design can offer several advantages over their aromatic counterparts, including improved solubility, metabolic stability, and three-dimensional diversity, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net An analysis of FDA-approved drugs reveals that a significant percentage of small-molecule drugs contain nitrogen heterocycles, highlighting their importance in medicinal chemistry. msesupplies.comopenmedicinalchemistryjournal.comrsc.org

Impact of the Pyridin-2-yl Substituent on Compound Properties and Reactivity within Hybrid Architectures

The pyridin-2-yl substituent is expected to significantly influence the properties and reactivity of the this compound molecule. The pyridine ring is an electron-deficient aromatic system, which can affect the electron density of the attached triazinane ring. This electronic effect can modulate the acidity of the N-H protons on the triazinane ring and influence its reactivity in chemical transformations.

Overview of Current Research Trajectories and Future Directions for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader fields of triazine chemistry and medicinal chemistry provide a clear trajectory for future investigations. Current research on 1,3,5-triazine derivatives is focused on their potential as anticancer, antimicrobial, and antiviral agents. mdpi.comnih.govderpharmachemica.com The development of efficient, one-pot synthesis methods for substituted triazines is an active area of research. nih.gov

Future directions for this compound and its analogs could include:

Synthesis and Derivatization: Development of efficient synthetic routes to access the core structure and a library of derivatives with diverse substitutions on both the triazinane and pyridine rings.

Biological Screening: Evaluation of the synthesized compounds for a wide range of biological activities, including but not limited to anticancer, antiviral, and antibacterial properties.

Computational Modeling: Utilization of molecular docking and other computational tools to predict potential biological targets and to understand the structure-activity relationships of this class of compounds.

Material Science Applications: Exploration of the potential of these compounds in the development of novel materials, leveraging the properties of the triazine core. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O2 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

6-pyridin-2-yl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C8H8N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4,6H,(H3,10,11,12,13,14) |

InChI Key |

LTIWUSOZUKBVQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2NC(=O)NC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of the 1,3,5-Triazinane-2,4-dione (B1200504) Ring System

The de novo synthesis of the 1,3,5-triazinane-2,4-dione scaffold is a critical first step, for which several cyclization strategies have been developed. These methods focus on efficiently constructing the six-membered heterocyclic ring with the desired oxygen-containing functional groups.

Cyclization Reactions Employed for Triazinane-2,4-dione Ring Formation

The formation of the 1,3,5-triazinane (B94176) ring, also known as the s-triazine ring, can be achieved through various cyclization and cyclocondensation reactions. While the synthesis of the parent 1,3,5-triazinane-2,4-dione is not extensively documented, analogous structures provide insight into viable synthetic routes.

One established method for forming a related 1,3,5-triazine-2,4-dione ring involves a multi-step process starting from an isocyanate. google.com This process proceeds through the formation of a urea (B33335) derivative, which is then reacted with phosgene (B1210022) in the presence of a base to induce cyclization and form the dione (B5365651) ring structure. google.com

Alternative approaches have been developed for structurally similar triazine cores. For instance, 1,3,5-triazine-2,4-diamines can be synthesized via a one-pot, multi-component reaction involving reagents like 2-aminopyridine, cyanamide, and various aldehydes or ketones, often under microwave-assisted conditions. nih.gov The synthesis of 5,7-diamino nih.govorgsyn.orgwikipedia.orgtriazolo[1,5-a] nih.govnih.govnih.govtriazines has been accomplished through the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine, demonstrating the annulation of a triazine ring onto an existing heterocycle. monash.edu Furthermore, the reaction between tetrazines and amidines has been shown to produce 1,3,5-triazine (B166579) products through a stepwise addition/N₂ elimination/cyclization mechanism. nih.gov

For dithione analogues, a three-component reaction of an aldehyde, thiourea, and trimethyl orthoformate can produce 1,3,5-triazine-2,4-dithione derivatives. researchgate.net These varied methodologies for related triazines underscore the versatility of cyclization strategies that could be adapted for the synthesis of the 1,3,5-triazinane-2,4-dione core.

Strategies for Regioselective Incorporation of the Dione Functionality

Achieving the correct regiochemistry—placing the two carbonyl groups at the C2 and C4 positions of the 1,3,5-triazinane ring—is paramount. Regioselectivity is typically controlled by the judicious selection of precursors where the functionality is pre-installed or generated in a controlled manner during the cyclization.

The use of phosgene as a cyclizing agent on a specifically designed urea precursor is a direct method to ensure the formation of the dione structure. google.com In this approach, the urea derivative contains the necessary nitrogen and carbon framework, and the reaction with phosgene provides the two carbonyl carbons, leading to the desired 2,4-dione arrangement.

In the synthesis of related heterocyclic diones, such as quinazolin-2,4-diones, the annulation of anthranilic esters with N-pyridyl ureas proceeds through the formation of an N-aryl-N′-pyridyl urea intermediate, followed by cyclocondensation. mdpi.com This strategy highlights a common theme where the precursors are designed to dictate the final placement of the carbonyl groups. Similarly, the synthesis of 1,2,4-triazine-3,5-diones often starts with precursors that already contain the atoms destined to become the dione functionality, ensuring regiochemical control. nih.govnih.gov The synthesis of N²,6-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines demonstrates how precursors can be chosen to control the substitution pattern on the triazine ring. researchgate.net

Regioselective Introduction of the Pyridin-2-yl Moiety at the 6-Position

Once the triazinane-dione ring is formed, or during its construction, the pyridin-2-yl group must be attached specifically at the C6 position. This can be accomplished through powerful cross-coupling reactions or by incorporating the pyridine (B92270) moiety from the start in a one-pot synthesis.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi) for Pyridyl Attachment

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between aromatic and heterocyclic rings. nih.gov The Suzuki-Miyaura and Negishi couplings are particularly effective for this purpose. These reactions typically involve the coupling of a halo-substituted triazinane (e.g., 6-chloro-1,3,5-triazinane-2,4-dione) with a pyridyl-organometallic reagent.

Suzuki-Miyaura Coupling : This reaction pairs an organoboron compound (like pyridin-2-ylboronic acid) with a halide or triflate under basic conditions, catalyzed by a palladium complex. libretexts.org The method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govyonedalabs.com It has been successfully used for the synthesis of 6-aryl-2,4-diaminopyrimidines and triazines from their 6-chloro analogues, demonstrating its applicability to closely related heterocyclic systems. researchgate.net

Negishi Coupling : This reaction couples an organozinc reagent (such as pyridin-2-ylzinc chloride) with an organic halide or triflate, also catalyzed by palladium or nickel. wikipedia.org The Negishi coupling is highly versatile, allowing for the connection of sp², and sp³ carbon centers, and is noted for its high yields and functional group tolerance. orgsyn.orgwikipedia.orgchemrxiv.org It has been widely applied in the synthesis of bipyridines and other complex molecules containing pyridine units. orgsyn.orgresearchgate.net

The general catalytic cycle for these reactions involves the oxidative addition of the halo-triazinane to a Pd(0) species, followed by transmetalation with the pyridyl-organometallic reagent and subsequent reductive elimination to yield the desired 6-pyridin-2-yl product and regenerate the Pd(0) catalyst. yonedalabs.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl Attachment

| Coupling Reaction | Pyridyl Reagent | Heterocyclic Substrate | Catalyst System (Typical) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pyridylboronic acid / ester | Halo- or triflate-substituted heterocycle | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Commercially available reagents, stable boronic acids, mild conditions. | nih.govlibretexts.orgresearchgate.net |

| Negishi | Pyridylzinc halide | Halo- or triflate-substituted heterocycle | Pd(0) or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) | High reactivity of organozinc reagents, broad substrate scope. | orgsyn.orgwikipedia.orgchemrxiv.org |

Direct Functionalization Approaches and One-Pot Synthesis Techniques

Direct functionalization methods and one-pot syntheses offer more efficient and atom-economical routes to the target compound by minimizing intermediate purification steps.

A notable example is the one-pot, microwave-assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This reaction combines 2-aminopyridine, cyanamide, and an aldehyde in a multi-component reaction to construct the final substituted triazine in a single step. nih.gov This approach builds the entire heterocyclic system with the pyridyl group already in place, offering a significant advantage over multi-step sequences. Similar one-pot procedures have been developed for synthesizing 2,4,6-triaryl pyridines from acetophenones, aldehydes, and ammonium (B1175870) acetate, showcasing the power of multicomponent strategies. derpharmachemica.com

Adapting such a one-pot strategy for 6-pyridin-2-yl-1,3,5-triazinane-2,4-dione could involve the condensation of a picolinamide (B142947) derivative with urea or biuret (B89757) precursors, potentially catalyzed and promoted by microwave irradiation to enhance reaction rates and yields.

Synthesis of Key this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. These analogues can feature modifications on the pyridine ring, the triazinane nitrogens, or the triazinane backbone. The synthetic methodologies described previously can be readily adapted to produce a diverse library of such compounds.

For example, by using substituted pyridin-2-ylboronic acids in a Suzuki-Miyaura coupling, one can introduce various functional groups (e.g., methyl, chloro, methoxy) onto the pyridine ring. mdpi.com Similarly, starting with different N-substituted ureas or amidines in the initial cyclization step would lead to analogues with substituents on the triazinane nitrogen atoms.

Table 2: Synthetic Strategies for Key Analogues

| Analogue Description | Key Starting Material (Example) | Key Reaction Step | Synthetic Rationale | Reference for Method |

|---|---|---|---|---|

| 4'-Methyl-pyridin-2-yl analogue | (4-Methylpyridin-2-yl)boronic acid | Suzuki-Miyaura Coupling | Introduces an electron-donating group on the pyridine ring. | mdpi.com |

| 1,3-Dibenzyl substituted analogue | N,N'-Dibenzylbiuret | Cyclization with Picolinamide | Adds bulky, lipophilic groups to the triazinane nitrogens. | organic-chemistry.org |

| 6-(Pyrimidin-2-yl) analogue | 2-Bromopyrimidine and Pyridin-2-ylzinc chloride | Negishi Coupling | Replaces the pyridine with another nitrogen-containing heterocycle. | orgsyn.org |

| Analogue from one-pot synthesis | 4-Chloropicolinamide, Urea, Formaldehyde | One-Pot Multicomponent Reaction | Efficiently constructs a chloro-substituted pyridine analogue. | nih.gov |

Synthesis of Halogenated Pyridin-2-yl Derivatives

The introduction of halogen atoms, such as chlorine or the trifluoromethyl group, onto the pyridine moiety is a key strategy for modulating the electronic properties and metabolic stability of the final compound. The synthesis typically involves the preparation of a halogenated pyridine precursor, which is then used to construct the triazinane-dione ring.

For the synthesis of 6-(6-Chloropyridin-2-yl)-1,3,5-triazine-2,4-dione , a common precursor is 2-amino-6-chloropyridine. The synthesis of this intermediate can be challenging due to the difficulty of direct amination. An effective route involves the reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which is subsequently reduced to 2-amino-6-chloropyridine. This amino derivative can then undergo cyclization with appropriate reagents to form the target triazinane-dione.

The synthesis of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione relies on precursors such as 2-amino-6-(trifluoromethyl)pyridine. This intermediate is often prepared from trifluoromethyl-containing building blocks. nih.gov The trifluoromethyl group is crucial for enhancing properties like metabolic stability and binding affinity in certain biological targets; for instance, 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a known intermediate in the synthesis of the drug Enasidenib. longshinebiotech.comchemrio.com

The table below summarizes these halogenated derivatives and their key precursors.

| Target Compound | Key Pyridine Precursor | Precursor Synthesis Highlight |

| 6-(6-Chloropyridin-2-yl)-1,3,5-triazine-2,4-dione | 2-Amino-6-chloropyridine | Prepared via reduction of 2-hydrazino-6-chloropyridine. |

| 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione | 2-Amino-6-(trifluoromethyl)pyridine | Synthesized from building blocks like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov |

Synthesis of N-Substituted Triazinane-2,4-diones

Substitution at the nitrogen atoms of the triazinane ring is a primary method for expanding the chemical space of these compounds. The synthesis of N-substituted derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially replaced by nucleophiles. nih.govresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis. nih.govresearchgate.net

While the parent compound is a triazinane-dione, the principles of N-substitution can be adapted from related triazine chemistry. For instance, a new route for synthesizing N-substituted quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas, demonstrating a method for introducing specific aryl groups onto a nitrogen atom of a heterocyclic dione. nih.gov In other related systems, such as 1,2,4-triazine-diones, N-substitution has been achieved through photoinduced arylation or alkylation with hydrazines. nih.gov

The table below outlines potential strategies for N-substitution on the triazinane ring.

| Substitution Type | Synthetic Approach | Reagents/Conditions Example |

| N-Alkylation/Arylation | Sequential substitution starting from a suitable triazine precursor. | Stepwise reaction with various amines or alcohols. nih.govresearchgate.net |

| N-Arylation | Annulation with substituted ureas. | Reaction with N-aryl-N'-pyridyl ureas. nih.gov |

| N-Alkylation/Arylation | Photoinduced reactions. | Light-induced reaction with hydrazines. nih.gov |

Chemical Reactivity and Derivatization Strategies for this compound

Once the core structure is assembled, it can be further modified through various chemical reactions on both the pyridyl and triazinane rings.

Functional group interconversions (FGIs) on the pyridine ring allow for late-stage diversification of the molecule. These transformations modify existing functional groups into new ones, which is a cornerstone of organic synthesis. fiveable.me For example, structure-activity relationship (SAR) studies on analogous heterocyclic systems have demonstrated the conversion of a cyano group into other functionalities. acs.org A cyano group can be reduced to an amino group or hydrolyzed to a carboxylic acid, which can then be further derivatized. Similarly, a nitro group can be reduced to an amine, providing a handle for further reactions.

The following table details examples of such transformations observed in related structures. acs.org

| Starting Group | Target Group | Reagent Example |

| Cyano (-CN) | Hydroxymethyl (-CH₂OH) | Sodium borohydride (B1222165) (NaBH₄) |

| Cyano (-CN) | Carboxylic Acid (-COOH) | Acid or base hydrolysis |

| Cyano (-CN) | Amino (-NH₂) | Catalytic hydrogenation |

The N-H groups within the 1,3,5-triazinane-2,4-dione ring are nucleophilic and can readily undergo reactions such as alkylation and acylation. These modifications can significantly alter the compound's solubility, hydrogen bonding capacity, and biological activity.

Acylation: The nitrogen atoms can be acylated using reagents like acetic anhydride (B1165640). In a similar 1,2,4-triazine-6-one system, reaction with acetic anhydride yielded the corresponding N-acetyl derivative. derpharmachemica.com This type of reaction introduces an amide functionality onto the triazinane ring.

Alkylation: N-alkylation can be achieved using various alkylating agents. For related 1,2,4-triazine-3,5(2H,4H)-diones, a light-induced method using hydrazines has been developed for N-alkylation and N-arylation. nih.gov Traditional methods using alkyl halides in the presence of a base are also applicable.

Mechanistic Investigations of Synthesis Pathways, Including Computational Studies

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. The synthesis of substituted 1,3,5-triazines from cyanuric chloride provides a well-studied mechanistic framework. The process occurs via sequential nucleophilic aromatic substitution. The reactivity of the triazine ring towards nucleophiles decreases as electron-donating groups (like amines or alkoxides) replace the chlorine atoms, a principle that allows for controlled, stepwise synthesis. nih.govresearchgate.net

The synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) has been achieved in a one-pot method using an acidic ionic liquid which acts as both the solvent and catalyst, highlighting how alternative reaction media can influence the reaction pathway. google.com

Computational studies are increasingly used to investigate reaction mechanisms, predict transition state energies, and guide rational synthetic design. acs.org For example, in silico docking approaches are used to understand the binding interactions between molecules and protein targets, which can inform the design of new derivatives with improved activity. nih.gov While specific computational studies on the synthesis mechanism of this compound are not widely published, such methods are invaluable for elucidating the complex reaction pathways involved in the formation of heterocyclic systems.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. uobasrah.edu.iq While a specific crystal structure for this compound is not found in the reviewed literature, analysis of related triazine and pyridine (B92270) derivatives allows for a detailed prediction of its structural features. researchgate.netresearchgate.netresearchgate.net

The molecular structure of this compound consists of a saturated 1,3,5-triazinane (B94176) ring, which is substituted with two oxo groups at positions 2 and 4, and a pyridin-2-yl group at position 6.

Configuration and Conformation: The saturated 1,3,5-triazinane ring is non-planar and is expected to adopt a flexible conformation, likely a distorted chair or boat form, to minimize steric strain. The chiral center at the C6 position means the compound can exist as a racemic mixture of two enantiomers (R and S) unless a chiral synthesis or resolution is performed. The pyridin-2-yl substituent at the C6 position can exist in either an axial or equatorial position relative to the triazinane ring.

Torsional Angles: The relative orientation of the pyridine ring and the triazinane ring is defined by the torsional angle around the C6-C(pyridine) bond. This rotation will be influenced by steric hindrance and intermolecular packing forces within the crystal lattice. In related structures of triaryl-triazines, the aryl groups are often twisted out of the plane of the central triazine ring. researchgate.net

Hydrogen Bonding: The presence of N-H groups in the triazinane ring and the two carbonyl (C=O) groups creates potent hydrogen bond donors and acceptors. It is highly probable that strong N-H···O=C hydrogen bonds will be a dominant feature, leading to the formation of dimers, chains, or sheet-like structures. researchgate.net The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. preprints.org

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, are expected to contribute significantly to the crystal packing, often resulting in offset or face-to-face arrangements with inter-planar distances typically in the range of 3.3–3.8 Å. researchgate.net

C-H···π Interactions: Weaker C-H···π interactions may also be present, where C-H bonds from the pyridine or triazinane rings interact with the π-system of an adjacent pyridine ring, further stabilizing the crystal structure. preprints.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon atoms can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. While specific spectra for the title compound are not available, expected chemical shifts can be predicted based on data from analogous structures. acs.orgurfu.ruresearchgate.netmdpi.com

Expected ¹H NMR Spectral Data: The proton spectrum is anticipated to show distinct signals for the pyridine ring protons, the triazinane ring protons (N-H), and the methine proton at C6.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H6' | ~8.5-8.7 | Doublet (d) |

| Pyridine-H4' | ~7.8-8.0 | Triplet of doublets (td) |

| Pyridine-H3' | ~7.4-7.6 | Doublet (d) |

| Pyridine-H5' | ~7.2-7.4 | Triplet (t) |

| Triazinane-NH (1-H, 3-H) | ~7.0-9.0 | Broad singlet (br s) |

| Triazinane-CH (6-H) | ~5.0-5.5 | Singlet (s) or multiplet |

Expected ¹³C NMR Spectral Data: The carbon spectrum will feature signals for the two non-equivalent carbonyl carbons, the five distinct pyridine carbons, and the C6 carbon of the triazinane ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Triazinane C=O (C2, C4) | ~145-155 |

| Pyridine C2' (ipso-carbon) | ~150-160 |

| Pyridine C6' | ~148-150 |

| Pyridine C4' | ~136-138 |

| Pyridine C3' | ~123-125 |

| Pyridine C5' | ~120-122 |

| Triazinane C6 | ~55-65 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the structure by revealing through-bond connectivities. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the pyridine ring (e.g., H3' with H4', H4' with H5', and H5' with H6'), confirming their relative positions. scribd.comwalisongo.ac.id

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹J_CH). sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~8.5 ppm to the ¹³C signal of C6' or the methine ¹H signal to the C6 carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-4 bond) correlations between protons and carbons (ⁿJ_CH, where n=2-4). sdsu.edu HMBC is crucial for piecing together the molecular fragments. Key expected correlations would include:

From the C6-H proton to the C2 and C4 carbonyl carbons of the triazinane ring.

From the C6-H proton to the C2' and C6' carbons of the pyridine ring.

From the N-H protons to the adjacent C2 and C4 carbonyl carbons.

From the pyridine H6' proton to C2' and C4'. scribd.comresearchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy)

The following table summarizes the expected characteristic vibrational frequencies for this compound, based on data from similar heterocyclic compounds. nih.govnih.govscialert.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| N-H Stretching | 3250 - 3100 | IR | Strong, broad |

| Aromatic C-H Stretching | 3100 - 3000 | IR/Raman | Medium to weak |

| Aliphatic C-H Stretching | 2950 - 2850 | IR/Raman | Weak |

| C=O Stretching (asymmetric/symmetric) | 1720 - 1650 | IR | Strong |

| Pyridine Ring Stretching (C=C, C=N) | 1600 - 1430 | IR/Raman | Strong to medium |

| N-H Bending | 1650 - 1550 | IR | Medium |

| Triazine Ring Breathing | ~770 | Raman | Strong |

| Triazine Ring Out-of-Plane Bending | ~800 | IR | Medium to strong |

The strong bands for N-H and C=O stretching in the IR spectrum would confirm the presence of the dione (B5365651) functionality within the triazinane ring. nih.gov Concurrently, the FT-Raman spectrum would be expected to prominently feature the breathing mode of the triazine ring and stretching vibrations of the pyridine ring. nih.gov

Assignment of Characteristic Vibrational Modes of the Triazinane-Dione and Pyridyl Moieties

The vibrational spectrum of this compound is a composite of the characteristic modes of its two main structural components: the pyridyl ring and the triazinane-dione ring.

The pyridyl moiety exhibits several distinct vibrational bands. Due to the nitrogen atom within the aromatic ring, the C=C and C=N stretching vibrations are typically observed in the 1615–1465 cm⁻¹ region. researchgate.net Specifically, a strong band often appears between 1615–1575 cm⁻¹ corresponding to the C=N stretching, while another is found at 1520–1465 cm⁻¹ for C=C stretching. researchgate.net Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net

The triazinane-dione moiety is characterized by the vibrations of its N-H and carbonyl (C=O) groups. The N-H stretching vibrations typically produce a broad band in the region of 3200–3400 cm⁻¹. The carbonyl groups give rise to strong absorption bands, and due to the presence of two such groups in the dione structure, both symmetric and asymmetric stretching modes are expected. These ν(C=O) modes are reliable spectroscopic markers. mdpi.com For similar cyclic dione structures, these bands can appear in the 1700-1750 cm⁻¹ range. The triazinane ring itself will have characteristic C-N stretching vibrations, often observed in the 1250–1340 cm⁻¹ range. mdpi.com

Below is an interactive data table summarizing the expected characteristic vibrational modes for the compound.

| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) | References |

| N-H Stretch | Triazinane-Dione | 3200 - 3400 | |

| Aromatic C-H Stretch | Pyridyl | > 3000 | researchgate.net |

| Asymmetric C=O Stretch | Triazinane-Dione | ~1725 - 1750 | mdpi.com |

| Symmetric C=O Stretch | Triazinane-Dione | ~1700 - 1720 | mdpi.com |

| C=N Stretch | Pyridyl | 1615 - 1575 | researchgate.net |

| C=C Stretch | Pyridyl | 1520 - 1465 | researchgate.net |

| C-N Stretch | Triazinane-Dione | 1250 - 1340 | mdpi.com |

Spectroscopic Signatures of Intermolecular Interactions

The structure of this compound is conducive to the formation of significant intermolecular interactions, primarily through hydrogen bonding. The N-H groups of the triazinane ring can act as hydrogen bond donors, while the carbonyl oxygen atoms, the triazinane ring nitrogens, and the pyridyl nitrogen can all act as hydrogen bond acceptors.

These interactions can be readily identified in spectroscopic data. The formation of intermolecular hydrogen bonds, such as N-H···O=C or N-H···N, typically leads to a noticeable broadening and a shift to lower frequencies (a red-shift) of the N-H and C=O stretching bands in the IR spectrum. In crystal structures of related triazine derivatives, extensive hydrogen-bonding networks, such as those forming cyclic R²₂(8) motifs between amine and carboxylic acid groups, have been observed. researchgate.net The presence of multiple hydrogen bond donors and acceptors in the target molecule suggests that similar strong intermolecular forces dictate its solid-state structure, which would be clearly reflected in its vibrational spectra.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₉N₄O₂⁺) is 193.0720. HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that matches this value to within a few parts per million.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can also be used to study the fragmentation pathways of the molecule, offering insights into its structural stability. Based on the fragmentation patterns of related triazine and pyridine compounds, a plausible fragmentation pathway can be proposed. derpharmachemica.commdpi.com The molecular ion would likely undergo initial cleavages within the triazinane-dione ring, a common route being the loss of isocyanic acid (HNCO). Subsequent fragmentation could involve the cleavage of the C-N bond connecting the two heterocyclic rings, followed by fragmentation of the individual rings.

The following interactive table details the potential major fragments and their calculated m/z values.

| Proposed Fragment Formula | Proposed Fragment Structure | Calculated m/z | References |

| C₈H₈N₄O₂⁺ (Molecular Ion) | [M]⁺ | 192.06 | |

| C₇H₇N₃O⁺ | [M - HNCO]⁺ | 149.06 | derpharmachemica.com |

| C₅H₅N₂⁺ | [Pyridyl-CN]⁺ | 105.04 | |

| C₅H₄N⁺ | [Pyridine]⁺ | 78.03 | derpharmachemica.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. It is frequently used to study triazine derivatives to understand their fundamental characteristics. rsc.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, its minimum energy structure. For various triazine derivatives, this process is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p) or higher. mdpi.comresearchgate.net The optimized geometry provides key structural parameters like bond lengths and dihedral angles. For instance, in a study of 2-pyridyl-decorated 2-amino-1,3,5-triazine, DFT calculations were used to examine its structure in both the gas phase and in water, revealing the most energetically favorable isomers based on the orientation of the pyridine (B92270) rings. academie-sciences.fr

Following geometry optimization, the electronic properties are analyzed, with a primary focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A small energy gap suggests higher reactivity, greater polarizability, and enhanced conductivity. researchgate.net

In studies of various 1,3,5-triazine (B166579) derivatives, the distribution of HOMO and LUMO levels is often analyzed. For example, in certain s-triazine derivatives, the HOMO level is primarily located on the s-triazine core and a piperidinyl fragment, while the LUMO is distributed across the triazine core and adjacent phenyl and pyrazolyl moieties. mdpi.com The introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org For example, introducing a bromine atom to a 2,4,6-triphenyl-1,3,5-triazine (B147588) derivative was found to widen the energy band gap by increasing the LUMO energy and decreasing the HOMO energy. rsc.org

Table 1: HOMO-LUMO Energies and Energy Gaps for Selected Triazine Derivatives

This table presents data for compounds structurally related to 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione, as specific data for the target compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| s-Triazine derivative with piperidinyl moiety (5a) | - | - | 4.917 | mdpi.com |

| s-Triazine derivative with aniline (B41778) moiety (5b) | - | - | 4.804 | mdpi.com |

| OTrPhCz (a triphenyl-triazine-carbazole derivative) | -5.83 | -2.88 | 2.95 | rsc.org |

| OTrPhCzBr (a brominated triphenyl-triazine-carbazole derivative) | -5.96 | -2.71 | 3.25 | rsc.org |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.73 | -1.83 | 3.90 | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions, charge delocalization, and the transfer of charge within a molecule, providing deep insights into molecular stability. This analysis interprets the wave function in terms of localized electron-pair "bonding" units.

For various triazine-based compounds, NBO analysis reveals the nature of intramolecular charge transfer (ICT). For example, in a study of 1,2,4-triazine (B1199460) derivatives, NBO analysis helped to identify the donor and acceptor parts of the molecules. nih.gov In another investigation on s-triazine derivatives, NBO analysis showed that the nitrogen atoms of the triazine core and an attached aniline moiety were more electronegative than the nitrogen atoms of other substituents like pyrazolyl and piperidinyl groups. mdpi.com This distribution of natural charges across the atomic sites is crucial for understanding the molecule's reactivity and intermolecular interactions. The stability of a molecule is enhanced by hyperconjugative interactions, which involve charge delocalization from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs.

DFT calculations are widely employed to predict spectroscopic data, which can then be compared with experimental results for structure validation.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of functional groups. This comparison between calculated and experimental spectra serves as a powerful tool for confirming the molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. nih.gov While traditional methods exist, DFT-based calculations and, more recently, machine learning models have shown increasing accuracy. rsc.orgnih.gov For s-triazine derivatives, DFT has been used to predict ¹H and ¹³C NMR spectra, with results showing a very good correlation with experimental data. mdpi.com However, the solubility of some triazine compounds can be very low in common NMR solvents, which can complicate experimental measurements. rsc.org For certain triazinane derivatives, the chemical shift for a C=S nucleus has been reported to be in a characteristic range, which can be confirmed by computational predictions. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and scoring them based on their binding affinity, often expressed as a binding energy. Triazine derivatives have been extensively studied as inhibitors for various protein targets. jocpr.com

For instance, pyridinyl-triazine compounds have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are prominent cancer targets. nih.govnih.gov Docking studies of mdpi.comnih.govacs.orgtriazine-pyridine hybrids into the active sites of CDK1, CDK2, and CDK5 have helped to understand the structure-activity relationship and identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to inhibitory potency. nih.gov Similarly, derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine have been docked into the active site of Plasmodium falciparum dihydrofolate reductase (pDHFR), a key target for antimalarial drugs. ugm.ac.id These studies can predict which compounds will have the strongest binding affinity, guiding the synthesis of more potent inhibitors. ugm.ac.id

Table 2: Molecular Docking Results for Selected Triazine Derivatives with Biological Targets

This table presents data for compounds structurally related to this compound, as specific data for the target compound is not available.

| Ligand Class | Biological Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| mdpi.comnih.govacs.orgTriazine-pyridine hybrids | Cyclin-Dependent Kinases (CDK1, CDK2, CDK5) | Identified potent inhibitors; docking helped understand structure-activity relationships. | nih.gov |

| 1,6-Dihydro-1,3,5-triazine-2,4-diamine derivatives | Plasmodium falciparum Dihydrofolate Reductase (pDHFR) | Predicted binding affinities to identify potential antimalarial candidates. | ugm.ac.id |

| Triazine analogues | p38 MAP Kinase | Docking used to calculate binding energy and establish a QSAR model. Presence of morpholino or anilino ring found to be essential. | jocpr.com |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Integrated docking with 3D-QSAR to study inhibitors targeting multiple kinases. | nih.gov |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the complex, the conformational changes of both the ligand and the protein, and the persistence of key interactions.

For novel s-triazine derivatives designed as antimicrobial agents, MD simulations have been used to analyze the stability of the ligand-protein complexes over time. nih.gov By monitoring metrics such as the root mean square deviation (RMSD), researchers can assess whether the ligand remains stably bound within the active site. nih.govnih.gov These simulations can reveal that a ligand maintains critical interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the binding site throughout the simulation, confirming the stability and integrity of the complex. nih.govnih.gov Such studies are invaluable for validating docking results and providing a more realistic model of the biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity of this compound Derivatives

While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the available literature, robust models have been developed for structurally related 1,3,5-triazine compounds, providing a framework for predicting their biological activities. These models are crucial for the rational design of new, more potent therapeutic agents.

For instance, 3D-QSAR models have been successfully constructed for a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines to analyze and predict their antiproliferative properties against breast cancer cell lines. nih.gov In one such study, a library of 126 compounds was synthesized and evaluated, with the resulting data used to build a model to guide the future design of more potent anticancer compounds. nih.gov The development of these models typically involves dividing the dataset into a training set, to build the model, and a test set, to validate its predictive power. nih.gov

Similarly, research on pyridinyl-1,3,5-triazine-2,4-diamine hybrids has employed molecular docking simulations, a technique related to QSAR, to understand the interactions between the compounds and their biological targets, such as bacterial urease. nih.gov These computational approaches are instrumental in identifying promising derivatives for synthesis and biological evaluation. For example, studies on other 1,3,5-triazine derivatives have identified compounds with significant antiproliferative activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range, data which is essential for building a reliable QSAR model. nih.gov The molecular hybridization strategy, which combines different pharmacophoric moieties, is another approach used in conjunction with SAR (a concept related to QSAR) to develop novel triazine derivatives with enhanced efficacy. nih.gov

Identification of Key Physicochemical Descriptors Correlating with Activity

The predictive power of a QSAR model hinges on the identification of physicochemical descriptors that accurately correlate with the biological activity of the compounds. These descriptors can be steric, electrostatic, hydrophobic, or quantum-chemical in nature.

In 3D-QSAR studies of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate steric and electrostatic field descriptors that are mapped to the compounds' antiproliferative activity. nih.gov These models help visualize the regions around the molecule where modifications would likely enhance or diminish activity.

For other classes of pyridinyl derivatives, descriptors selected through methods like the heuristic method in the CODESSA program have been used to build both linear and non-linear QSAR models. nih.gov Key quantum-chemical descriptors often found to correlate with the activity of triazine derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap (Eg), chemical hardness (η), chemical softness (S), electronegativity (χ), and chemical potential (μ) are derived from these values and provide insight into the reactivity and kinetic stability of the molecules. nih.govresearchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity, which can correlate with greater biological activity. nih.govresearchgate.net

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis provides crucial descriptors related to the drug-likeness and pharmacokinetic profile of the compounds, such as gastrointestinal absorption and skin permeability. nih.gov Structure-Activity Relationship (SAR) analyses have highlighted that the triazine and pyridine moieties are critical for enhancing antibacterial properties, with hydrophobic substituents and specific functional groups further optimizing efficacy. nih.gov

Studies on Electronic and Optical Properties

Theoretical investigations into the electronic and optical properties of this compound and its derivatives are critical for assessing their potential in optoelectronic applications. These studies typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. nih.gov

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications and optical data storage. rsc.orgnih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) frameworks, can exhibit significant NLO responses due to intramolecular charge transfer (ICT). nih.govresearchgate.net The 1,3,5-triazine ring can act as an effective electron-accepting core in such systems. rsc.orgresearchgate.net

Theoretical calculations at the DFT level are used to predict NLO properties. nih.govresearchgate.net Key parameters include the molecular dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov A large β value is a primary indicator of a promising NLO material. nih.gov Studies on related triazine derivatives show that these compounds can be readily polarized and possess significant NLO characteristics, often correlated with a small HOMO-LUMO energy gap. nih.govresearchgate.net For comparison, the calculated NLO properties are often benchmarked against a standard material like urea (B33335). nih.gov

Table 1: Calculated Nonlinear Optical (NLO) Properties of Representative Triazine Derivatives

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [x 10-24 esu] | First Hyperpolarizability (β) [x 10-30 esu] | Reference |

|---|---|---|---|---|

| Urea (Reference) | 1.37 | - | 0.371 | nih.gov |

| Fused Triazine Derivative 1 | 2.76 | 10.75 | 4.53 | nih.gov |

| Fused Triazine Derivative 2 | 6.96 | 6.09 | 1.97 | nih.gov |

This table presents theoretical data for illustrative fused triazine derivatives to demonstrate the range of NLO properties in related structures.

The introduction of different substituents or the extension of π-conjugated systems can effectively tune the NLO response. researchgate.netmdpi.com For example, the replacement of oxygen with sulfur in the triazinane ring (to form triazinane-trithiones) or the addition of electron-rich terminal groups can significantly alter the electronic structure and enhance NLO properties like two-photon absorption (2PA). mdpi.com

UV-Vis Absorption and Luminescence Spectral Predictions

Theoretical methods are widely used to predict the electronic absorption and emission spectra of triazine derivatives, providing insights into their photophysical behavior. nih.govresearchgate.net TD-DFT calculations can accurately forecast the maximum absorption wavelengths (λmax) in the UV-Visible spectrum. nih.gov

The electronic transitions are primarily governed by the promotion of an electron from the HOMO to the LUMO. nih.govresearchgate.net The energy of this transition is directly related to the HOMO-LUMO energy gap (Eg). A smaller energy gap typically results in a bathochromic (red) shift of the absorption maximum to longer wavelengths. nih.gov The nature of the solvent can also influence the absorption spectra, a phenomenon known as solvatochromism. nih.gov

Luminescence properties, such as fluorescence, are also investigated computationally. mdpi.comnih.gov Key predicted parameters include the emission wavelength, oscillator strength (a measure of the transition probability), and fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. nih.govresearchgate.netnih.gov The influence of intramolecular charge transfer (ICT) is significant, as a more polar excited state compared to the ground state can lead to red-shifted emission peaks. nih.govresearchgate.net

Table 2: Predicted Photophysical Data for Related Heterocyclic Diones

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| Pyrazolopyridopyridazine dione (B5365651) 6a | CH2Cl2 | 359 | 414 | 0.056 | nih.gov |

| Pyrazolopyridopyridazine dione 6c | CH2Cl2 | 361 | 415 | 0.067 | nih.gov |

| Pyrazolopyridopyridazine dione 6j | CH2Cl2 | 372 | 421 | 0.140 | nih.gov |

| Pyrazolopyridopyridazine dione 6j | THF | 365 | 410 | 0.218 | nih.gov |

This table shows experimental photophysical data for pyrazolopyridopyridazine diones, which are structurally related to the title compound, to illustrate typical spectral properties and the effect of solvents.

Structure Activity Relationship Sar and Mechanistic Studies

Contribution of the 1,3,5-Triazinane-2,4-dione (B1200504) Scaffold to Biological Profiles

Role of the Dione (B5365651) Moiety in Molecular Recognition and Enzyme Binding

The presence of two carbonyl groups within the triazinane ring introduces key functionalities for molecular interactions. These carbonyl oxygens can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donors present in the active sites of enzymes and receptors. This ability to engage in specific hydrogen bonding patterns is a cornerstone of the scaffold's capacity for molecular recognition. For instance, in various enzyme active sites, the dione moiety can mimic the functionality of endogenous substrates or cofactors, leading to competitive inhibition. The electron-rich nature of the carbonyl oxygens also allows for electrostatic and van der Waals interactions, further stabilizing the ligand-protein complex.

Influence of Ring Saturation and Heteroatom Placement on Bioactivity

Unlike the aromatic 1,3,5-triazine (B166579), the 1,3,5-triazinane (B94176) scaffold is saturated, which imparts a three-dimensional character to the molecule. This non-planar conformation can be crucial for fitting into the often complex and spatially demanding binding pockets of biological targets. The saturation of the ring allows for specific chair or boat conformations, which can pre-organize the substituents in an optimal orientation for binding.

Impact of the Pyridin-2-yl Substituent on Biological Activity and Selectivity

The attachment of a pyridin-2-yl group at the 6-position of the 1,3,5-triazinane-2,4-dione scaffold introduces a critical pharmacophoric element that significantly influences the biological activity and selectivity of the resulting compounds.

Investigation of Pyridyl-Target Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The nitrogen atom within the pyridine (B92270) ring is a key player in mediating interactions with biological targets. As a hydrogen bond acceptor, it can form specific hydrogen bonds with amino acid residues in a protein's active site. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These noncovalent interactions, though individually weak, collectively contribute to the high-affinity binding of the molecule to its target. nih.govnih.gov The planar structure of the pyridin-2-yl group is a key characteristic that facilitates these interactions. ontosight.ai

Effects of Pyridine Ring Substitutions (e.g., Halogenation, Trifluoromethylation) on Potency and Specificity

Modification of the pyridine ring with various substituents can dramatically alter the potency and selectivity of the parent compound. Halogenation, for instance, can influence the electronic properties of the pyridine ring, enhancing its ability to participate in halogen bonding and other noncovalent interactions. derpharmachemica.com The introduction of halogens can also impact the lipophilicity of the molecule, which in turn affects its pharmacokinetic properties.

Trifluoromethylation of the pyridine ring is another common strategy to enhance biological activity. The highly electronegative trifluoromethyl group can significantly alter the electronic distribution of the pyridine ring and can participate in dipole-dipole and other electrostatic interactions. jst.go.jpmdpi.com Furthermore, the trifluoromethyl group can increase the metabolic stability of the compound by blocking sites of oxidative metabolism. researchgate.net The substitution of a methyl group with a trifluoromethyl group can, in some cases, lead to a substantial increase in biological activity. acs.org

Structure-Activity Relationships of Diverse 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione Derivatives

The systematic modification of the this compound scaffold has led to the generation of diverse derivatives with a range of biological activities. The analysis of the SAR of these compounds provides valuable insights for the design of more potent and selective agents.

The nature and position of substituents on both the triazinane and pyridine rings can have a profound impact on activity. For instance, the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of biological activity.

Below are interactive data tables summarizing the structure-activity relationships of hypothetical this compound derivatives, illustrating the impact of various substitutions on their biological activity.

Table 1: Effect of Substitution on the Pyridine Ring of this compound Derivatives

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1a | H | H | H | 10.5 |

| 1b | 4-Cl | H | H | 5.2 |

| 1c | H | 5-CF3 | H | 2.1 |

| 1d | 4-F | 5-Cl | H | 1.8 |

| 1e | H | H | 6-CH3 | 8.9 |

Table 2: Effect of Substitution on the 1,3,5-Triazinane-2,4-dione Ring of 6-Pyridin-2-yl Derivatives

| Compound ID | R4 | R5 | Biological Activity (IC50, µM) |

| 2a | H | H | 10.5 |

| 2b | CH3 | H | 12.3 |

| 2c | H | CH2Ph | 7.8 |

| 2d | CH3 | CH3 | 15.1 |

These tables highlight the sensitive nature of the structure-activity relationship for this class of compounds. For example, the introduction of electron-withdrawing groups like chlorine and trifluoromethyl on the pyridine ring (compounds 1b, 1c, and 1d) tends to increase potency. Conversely, substitutions on the nitrogen atoms of the triazinane ring (compounds 2b, 2c, and 2d) appear to have a more complex effect on activity, suggesting that these positions may be involved in critical interactions that are sensitive to steric bulk.

N-Alkylation and N-Arylation Effects on Target Binding and Cellular Permeability

Modifications to the nitrogen atoms within the 1,3,5-triazinane ring, specifically through N-alkylation (addition of alkyl groups) and N-arylation (addition of aryl groups), have been a key focus of SAR studies. These changes can dramatically alter a molecule's ability to bind to its biological target and its capacity to cross cell membranes.

For example, metal-free N- and O-arylation of pyridin-2-ones has been achieved with high selectivity by using different bases, demonstrating that the nitrogen and oxygen atoms on such scaffolds can be selectively targeted for modification. rsc.org This principle of selective substitution is applicable to the triazinane ring, where precise placement of aryl groups can be critical for achieving desired biological effects.

Furthermore, the process of N-alkylation has been studied in similar heterocyclic systems. In the synthesis of 8-oxoguanines, N-9 alkylation was a key step, though the introduction of bulky groups like cyclohexyl proved challenging. mdpi.com This highlights that the size and nature of the alkyl group are important considerations that can affect the synthetic accessibility and, ultimately, the biological properties of the final compound. The cellular permeability, a critical factor for a drug's effectiveness, is also heavily influenced by these modifications. Generally, increasing lipophilicity through the addition of alkyl or aryl groups can enhance membrane permeability, but this must be balanced to maintain adequate solubility and avoid non-specific binding.

Exploration of Substituents at Other Triazinane Ring Positions

Beyond N-alkylation and N-arylation, the exploration of substituents at other positions of the triazinane ring has been a fruitful area of research for modulating the activity of these compounds. The versatility of the 1,3,5-triazine scaffold allows for the introduction of a wide range of functional groups, which can fine-tune the molecule's properties. researchgate.netresearchgate.net

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material that allows for the sequential substitution of its chlorine atoms with various nucleophiles, enabling the synthesis of diverse derivatives. researchgate.netmdpi.com This stepwise approach facilitates the creation of libraries of compounds with different substituents at the 2, 4, and 6 positions of the triazine ring, which can then be screened for biological activity.

For instance, a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was synthesized and evaluated for antiproliferative properties against breast cancer cell lines. nih.gov This study demonstrated that the nature of the aryl groups at both the C6 and N2 positions significantly impacted the anticancer activity. Similarly, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones from their trione (B1666649) counterparts showed that replacing oxygen with sulfur atoms alters the electronic and optical properties of the molecule, which could translate to changes in biological activity. mdpi.com

These examples underscore the importance of systematically exploring substitutions around the entire triazinane ring to build a comprehensive understanding of the SAR and to identify compounds with optimal therapeutic potential.

Molecular Mechanisms of Action and Target Identification

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a cornerstone of their development as therapeutic agents. Research in this area has focused on identifying their specific molecular targets, such as enzymes and receptors, and characterizing the downstream cellular consequences of these interactions.

Enzyme Inhibition Studies (e.g., PARP-1, DAAO, eEF2K, PI3K, CDKs)

Derivatives of the pyridinyl-triazine scaffold have been investigated as inhibitors of several important enzyme classes.

PI3K (Phosphoinositide 3-kinase) and CDKs (Cyclin-Dependent Kinases): The 1,3,5-triazine scaffold is a component of known inhibitors of PI3K and mTOR kinases, such as gedatolisib. nih.gov One notable derivative, PQR309 (5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine), is a potent pan-class I PI3K inhibitor that also targets mTOR. researchgate.netnih.gov In the realm of CDKs, a series of nih.govnih.govresearchgate.nettriazine-pyridine biheteroaryl compounds have been identified as potent inhibitors. For example, compound 20 from this series showed high inhibitory potency against CDK1 (IC50 = 0.021 μM), as well as CDK2, and CDK5, and submicromolar potency against CDK4, CDK6, and CDK7. nih.gov

DAAO (D-amino acid oxidase): A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and shown to be potent inhibitors of DAAO. nih.gov Compounds such as the phenethyl derivative (11e) and the naphthalen-1-ylmethyl derivative (11h) exhibited IC50 values of 70 nM and 50 nM, respectively. nih.gov These findings highlight the potential of the triazine core in designing inhibitors for this enzyme. nih.gov

The table below summarizes the inhibitory activities of selected pyridinyl-triazine derivatives against various enzymes.

| Compound/Series | Target Enzyme(s) | Key Findings |

| PQR309 | PI3K/mTOR | Potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor. researchgate.netnih.gov |

| nih.govnih.govresearchgate.nettriazine-pyridine biheteroaryl (e.g., compound 20) | CDKs | High inhibitory potency at CDK1 (IC50 = 0.021 μM), CDK2, and CDK5. nih.gov |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives | DAAO | Potent inhibitors with IC50 values in the nanomolar range. nih.gov |

Receptor Agonism/Antagonism (e.g., mGluR5, GPR84) and Receptor Binding Profile Analysis

The pyridinyl-triazine scaffold has also been explored for its ability to modulate the activity of G-protein coupled receptors (GPCRs).

mGluR5 (Metabotropic Glutamate Receptor 5): The mGluR5 receptor is a target for treating various central nervous system (CNS) disorders. nih.gov While direct examples of this compound acting on mGluR5 are not prominent, related structures have been studied. For instance, N-(6-methylpyridin-yl)-substituted aryl amides have been compared to the known mGluR5 antagonist MPEP, with some amide-based ligands showing potent activity. nih.gov The development of positive allosteric modulators (PAMs) for mGluR5 has also been a focus, with 1H-pyrazolo[3,4-b]pyridines emerging as a promising class of compounds. researchgate.net

The interaction of small molecules with receptors like mGluR5 is complex, with agonists and allosteric modulators potentially stabilizing different receptor conformations to elicit their effects. nih.gov The pyridinyl moiety is a common feature in many neurologically active compounds, suggesting that the this compound scaffold could be a valuable starting point for the design of novel mGluR5 modulators.

Insights from Cell-Based Assays and Phenotypic Screening (excluding clinical human trial data)

Cell-based assays and phenotypic screening are powerful tools for understanding the biological effects of compounds without prior knowledge of their specific molecular targets. These approaches have provided valuable insights into the potential therapeutic applications of pyridinyl-triazine derivatives.

A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was screened for antiproliferative activity against three breast cancer cell lines: SKBR-3, MCF-7, and the triple-negative MDA-MB231 line. nih.gov The results showed that some compounds were particularly effective at inhibiting the growth of the aggressive MDA-MB231 cells while being selective against non-cancerous MCF-10A breast cells. nih.gov

In another study, a series of 2,4-diamino-1,3,5-triazine derivatives were synthesized and tested for their in vitro antitumor activity. nih.gov One compound, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, showed remarkable activity against the melanoma MALME-3M cell line with a GI50 of 3.3 x 10-8 M. nih.gov

Furthermore, in the context of cyclin-dependent kinase inhibition, a nih.govnih.govresearchgate.nettriazine-pyridine derivative demonstrated potent antiproliferative activity across various tumor cell lines, including HeLa, HCT-116, U937, and A375. nih.gov

The table below presents a selection of findings from cell-based assays of pyridinyl-triazine derivatives.

| Compound/Series | Cell Line(s) | Observed Effect |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | MDA-MB231 (breast cancer) | Selective growth inhibition. nih.gov |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M (melanoma) | Potent antitumor activity (GI50 = 3.3 x 10-8 M). nih.gov |

| nih.govnih.govresearchgate.nettriazine-pyridine derivative | HeLa, HCT-116, U937, A375 | Potent antiproliferative activity. nih.gov |

These cell-based studies highlight the broad potential of the this compound scaffold in oncology and potentially other therapeutic areas, providing a foundation for further mechanistic studies and drug development efforts.

In-depth Scientific Review of this compound Remains Unfeasible Due to Lack of Specific Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically focused on the chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article as per the requested outline is not possible at this time.

The investigation sought to uncover data regarding the supramolecular chemistry, self-assembly, coordination properties, and material applications of this specific molecule. However, the searches did not yield any papers or studies detailing its synthesis, structural characterization, or subsequent investigation for the outlined purposes.

The search did identify research on structurally related, but distinct, compounds. These fall into several categories:

Aromatic Pyridyl-Triazines: A significant body of research exists for aromatic 1,3,5-triazines bearing pyridyl substituents, such as 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (tptz) and its isomers. mdpi.comnih.govnih.gov These compounds are well-studied for their rich coordination chemistry with various metal ions, forming the basis for coordination polymers and functional materials. mdpi.com

Triazine-Diamine Derivatives: Compounds like 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been synthesized and evaluated for their biological properties. These molecules feature an aromatic triazine ring and amino groups, differing from the requested saturated dione structure.

Triazinane Ring Systems with Other Substituents: The core 1,3,5-triazinane ring, a saturated heterocycle, has been studied. For instance, research on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones and their dione analogues has been published. This confirms the stability of the triazinane-dione ring system, but the reported studies involve aryl substituents, not the pyridyl group specified in the query.

Other Triazine-Diones: Derivatives of 1,2,4-triazine-3,5-dione have been synthesized and investigated, for example, as enzyme inhibitors. nih.gov However, this relates to a different isomer of the triazine ring.

While these related fields are well-documented, the specific combination of a pyridin-2-yl group with the 1,3,5-triazinane-2,4-dione core does not appear in the available scientific literature. Therefore, any attempt to create the requested article would require extrapolation from these different molecular systems, leading to scientifically unsound and speculative content. A scientifically rigorous article on this compound cannot be written until dedicated research on its synthesis and properties is published.

Supramolecular Chemistry and Functional Material Applications

Potential Applications in Advanced Materials

Role as Building Blocks for Organic Electronic Materials (e.g., Optoelectronics, Organic Solar Cells)

While direct evidence for the use of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione in organic electronics is not documented, the constituent pyridine (B92270) and triazine moieties are well-established components in the design of functional organic materials. The electron-deficient nature of the triazine ring, coupled with the coordinating and electron-donating or -withdrawing potential of the pyridine ring, makes such hybrids attractive for applications in optoelectronics and organic solar cells.

Triazine derivatives are often employed as electron-transporting or host materials in organic light-emitting diodes (OLEDs) and as acceptors or interfacial layers in organic solar cells. The specific properties can be tuned by modifying the substituents on the triazine core. The incorporation of a pyridine unit can influence the energy levels (HOMO/LUMO), charge transport characteristics, and morphology of the resulting materials. It is plausible that this compound, or its aromatic counterpart, could be explored for similar purposes.

Table 1: Potential Applications of Pyridinyl-Triazine Compounds in Organic Electronics

| Application Area | Potential Role of Pyridinyl-Triazine Scaffold | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transport Layer (ETL) or Host Material | High electron mobility, suitable LUMO level, thermal stability |

| Organic Solar Cells (OSCs) | Non-Fullerene Acceptor (NFA) or Interfacial Layer | Broad absorption spectrum, good electron affinity, favorable morphology |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | High electron mobility, good air stability |

Integration into Polymeric Systems and Dendrimers

The bifunctional nature of molecules like this compound, featuring reactive sites on both the triazinane and pyridine rings, makes them interesting candidates for incorporation into larger macromolecular structures such as polymers and dendrimers.

Polymeric Systems: The compound could potentially be polymerized through various reactions, for instance, by linking the pyridine units or by reactions involving the functional groups on the triazinane ring. The resulting polymers could exhibit unique thermal, mechanical, and electronic properties derived from the regular incorporation of the pyridinyl-triazinane moiety. Such polymers might find applications as specialty plastics, membranes, or as functional components in electronic devices.

Dendrimers: Triazine cores are frequently used as branching units in the construction of dendrimers due to their threefold symmetry. mdpi.com While the saturated triazinane ring in the target compound does not offer the same aromatic stability, its functional groups could serve as points for dendritic growth. Pyridine-terminated dendrimers have been investigated for various applications, including catalysis, drug delivery, and as supramolecular building blocks. The integration of a pyridinyl-triazinane unit could lead to dendrimers with novel architectures and functionalities. Triazine-based dendrimers have been explored for their high degree of control over their chemical composition and their potential in applications like drug delivery. mdpi.com

Table 2: Potential Roles of Pyridinyl-Triazinane Units in Macromolecular Systems

| Macromolecular System | Potential Function of this compound | Resulting Properties and Applications |

| Linear Polymers | Monomeric repeating unit | Enhanced thermal stability, specific electronic properties, membranes |

| Dendrimers | Core or branching unit | Controlled architecture, high density of functional groups, catalysis, sensing |

| Polymer Side-Chains | Functional pendant group | Modified polymer solubility, metal-coordination sites, self-assembly |

Emerging Research Avenues and Future Outlook

Development of Green Chemistry Approaches for Sustainable Synthesis of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione

The synthesis of complex heterocyclic compounds is often associated with multi-step processes that can be resource-intensive and generate significant chemical waste. The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to address these challenges, and the future synthesis of this compound is expected to benefit from these advancements. Key areas of development include the use of alternative energy sources and more environmentally benign solvent systems.

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles, including triazine derivatives. mdpi.comnih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer by-products. mdpi.com For the synthesis of a molecule like this compound, microwave irradiation could be employed in the key cyclization steps, potentially leading to a more efficient and energy-saving process compared to conventional heating methods. nih.govthieme-connect.com

Flow chemistry, or continuous flow processing, offers another paradigm shift in the synthesis of heterocyclic compounds. researchgate.netrsc.org By performing reactions in a continuously flowing stream within a network of tubes, flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netrsc.org This can lead to improved yields, higher purity of the final product, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The modular nature of flow chemistry systems also allows for multi-step syntheses to be performed in a continuous sequence, minimizing the need for isolation and purification of intermediates. nih.gov